
Benzene, (3-methylene-5-hexenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (3-methylene-5-hexenyl)- is an organic compound with the molecular formula C13H16 It is a derivative of benzene, characterized by the presence of a methylene group and a hexenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-methylene-5-hexenyl)- typically involves the reaction of benzene with appropriate alkenyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, where benzene is reacted with alkenyl halides in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the product.
Types of Reactions:
Oxidation: Benzene, (3-methylene-5-hexenyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This process can convert double bonds to single bonds, resulting in a saturated product.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, halogenation can occur using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, elevated pressure.
Substitution: Cl2, Br2, Fe, AlCl3, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
Benzene, (3-methylene-5-hexenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of Benzene, (3-methylene-5-hexenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.
類似化合物との比較
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Comparison: Benzene, (3-methylene-5-hexenyl)- is unique due to the presence of both a methylene and a hexenyl group, which imparts distinct chemical properties and reactivity. Unlike toluene and ethylbenzene, which have simple alkyl substituents, this compound has a more complex structure, leading to a wider range of potential reactions and applications. Styrene, with its vinyl group, shares some reactivity with Benzene, (3-methylene-5-hexenyl)-, but the additional hexenyl group in the latter provides further opportunities for chemical modifications and applications.
特性
| 134306-74-4 | |
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
3-methylidenehex-5-enylbenzene |
InChI |
InChI=1S/C13H16/c1-3-7-12(2)10-11-13-8-5-4-6-9-13/h3-6,8-9H,1-2,7,10-11H2 |
InChIキー |
YGWJCAKDNQFCBK-UHFFFAOYSA-N |
正規SMILES |
C=CCC(=C)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/no-structure.png)
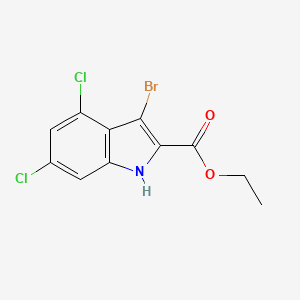
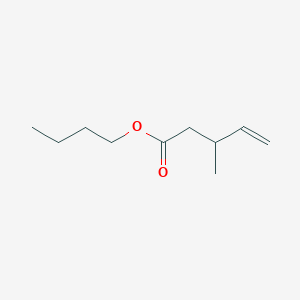
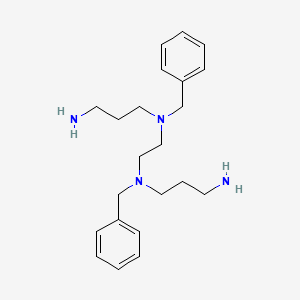
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
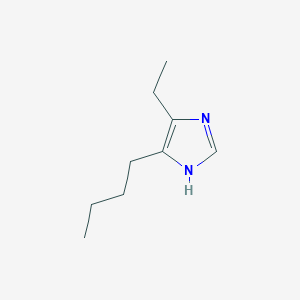
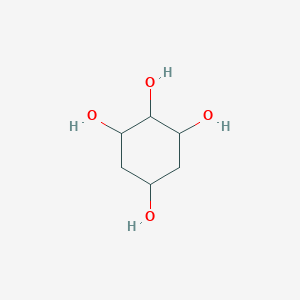
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
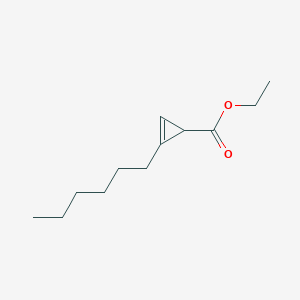
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)

![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
